4-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)benzoic acid
Description
Properties
IUPAC Name |
4-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-15(18)11-6-4-10(5-7-11)13-8-12-2-1-3-14(12)16-9-13/h4-9H,1-3H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZWSXGHUKEKST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)benzoic acid typically involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using manganese-catalyzed oxidation with t-BuOOH (65% in H2O) as the oxidant.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in H2O.
Substitution: Typical nucleophiles and bases used in organic synthesis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Scientific Research Applications
4-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor by forming a protective layer on metal surfaces, thereby preventing corrosion . In biological systems, it may interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Triazole Derivatives
5-Methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 70292-16-9) replaces the cyclopentapyridine with a triazole ring, introducing additional nitrogen atoms. However, the triazole’s electron-deficient nature may reduce aromatic stabilization compared to pyridine systems .
Pyrazine and Indole Analogues
Compounds like 2-amino-5-(pyridin-4-yl)pyrazine (CAS 1159819-60-9) and (S)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid (Ref: 10-F770697) exhibit distinct bioactivity profiles.
Discontinued Analogues
Several cyclopenta[b]pyridine derivatives, such as (2-(4-iodo-1H-pyrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine (Ref: 10-F699712), have been discontinued. This may reflect challenges in synthesis, stability, or toxicity—factors that underscore the importance of substituent selection in optimizing drug-like properties .
Comparative Data Table
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